molecular formula C17H17N3O B14874719 1-(2-(1H-indol-2-yl)ethyl)-3-phenylurea

1-(2-(1H-indol-2-yl)ethyl)-3-phenylurea

Cat. No.: B14874719
M. Wt: 279.34 g/mol
InChI Key: YPEMJJCMXHEROQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(1H-indol-2-yl)ethyl)-3-phenylurea is a compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(1H-indol-2-yl)ethyl)-3-phenylurea typically involves the reaction of tryptamine with phenyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction proceeds smoothly at room temperature, yielding the desired product in good to excellent yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-(2-(1H-indol-2-yl)ethyl)-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Electrophilic reagents like halogens (Br2, Cl2) or nitrating agents (HNO3) are employed under acidic conditions.

Major Products Formed

    Oxidation: Oxindole derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

1-(2-(1H-indol-2-yl)ethyl)-3-phenylurea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-(1H-indol-2-yl)ethyl)-3-phenylurea involves its interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors, including serotonin receptors, which play a role in mood regulation and other physiological processes. The compound may also inhibit certain enzymes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(1H-indol-2-yl)ethyl)-3-phenylurea is unique due to its specific structure, which combines the indole moiety with a phenylurea group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H17N3O

Molecular Weight

279.34 g/mol

IUPAC Name

1-[2-(1H-indol-2-yl)ethyl]-3-phenylurea

InChI

InChI=1S/C17H17N3O/c21-17(20-14-7-2-1-3-8-14)18-11-10-15-12-13-6-4-5-9-16(13)19-15/h1-9,12,19H,10-11H2,(H2,18,20,21)

InChI Key

YPEMJJCMXHEROQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCCC2=CC3=CC=CC=C3N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.